Ethyl 7-bromo-4-chloroquinoline-3-carboxylate
Overview
Description
Ethyl 7-bromo-4-chloroquinoline-3-carboxylate is a chemical compound with the CAS Number: 206257-41-2 . It has a molecular weight of 314.57 and its molecular formula is C12H9BrClNO2 . It is a solid substance and is used for research purposes .
Synthesis Analysis
The synthesis of Ethyl 7-bromo-4-chloroquinoline-3-carboxylate involves heating ethyl-7-bromo-4-hydroxyquinoline-3-carboxylate with oxalyl dichloride in the presence of N,N-dimethylformamide (DMF) in dichloromethane at 35-40°C for 1.5 hours . The yield of this reaction is 61% .Molecular Structure Analysis
The linear structure formula for Ethyl 7-bromo-4-chloroquinoline-3-carboxylate is C12H9BrClNO2 .Physical And Chemical Properties Analysis
Ethyl 7-bromo-4-chloroquinoline-3-carboxylate is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate was subjected to ethylation, giving mixed N-and O-ethylated products. The ratio between these products was studied using HPLC, revealing the influence of different solvents and bases on the product mix (Guo Hui, 1993).
- A study on the synthesis and antioxidant properties of 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates, including ethyl 7-bromo-4-chloroquinoline-3-carboxylate derivatives, demonstrated potential antioxidant activities. These compounds showed efficacy in reducing lipid peroxidation and scavenging nitric oxide (Saraiva et al., 2015).
Antibacterial Properties
- Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, a related compound, was synthesized using aluminium as a catalyst. This study highlights the potential for developing antibacterial agents (Song Bao-an, 2012).
- Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate, a variant, was investigated for its transformation into different products, which can be relevant for developing antibacterial agents (Guo Hui, 1991).
- Quinoline-3-carboxylates, including ethyl-2-chloroquinoline-3-carboxylates, showed moderate antibacterial activity against pathogens like Bacillus subtilis and Vibrio cholera, indicating their potential use as antibacterial agents (Krishnakumar et al., 2012).
Antitumor Activities
- Novel 2-amino-9-(4-halostyryl)-4H-pyrano[3,2-h]quinoline derivatives, structurally related to ethyl 7-bromo-4-chloroquinoline-3-carboxylate, demonstrated significant antitumor activities against various human tumor cell lines. This suggests the potential of quinoline derivatives in cancer therapy (El-Agrody et al., 2012).
Photodynamic Therapy
- Ethyl (Z)-1-(2-bromobenzylidene)-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, a compound related to ethyl 7-bromo-4-chloroquinoline-3-carboxylate, was investigated in a study focusing on photochemical synthesis, which could be relevant for applications in photodynamic therapy (Nimgirawath & Taylor, 1983).
Safety And Hazards
Ethyl 7-bromo-4-chloroquinoline-3-carboxylate is classified as dangerous. It has hazard statements H301-H318, which means it is toxic if swallowed and causes serious eye damage . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
ethyl 7-bromo-4-chloroquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO2/c1-2-17-12(16)9-6-15-10-5-7(13)3-4-8(10)11(9)14/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXULZOUQJAFCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476545 | |
Record name | Ethyl 7-bromo-4-chloroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60476545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-bromo-4-chloroquinoline-3-carboxylate | |
CAS RN |
206257-41-2 | |
Record name | 3-Quinolinecarboxylic acid, 7-bromo-4-chloro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206257-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-bromo-4-chloroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60476545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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